Higher Electron Density at Phosphorus vs. Triphenylphosphine: IR ν(CO) Shift
In the Ni(CO)₃L complex (L = phosphine), the infrared CO stretching frequency (ν(CO), A₁ mode) is a direct measure of ligand electron donation: lower ν(CO) indicates stronger electron donation [1]. Diphenyl(m-tolyl)phosphine exhibits ν(CO) = 2068.2 cm⁻¹, compared to 2068.9 cm⁻¹ for triphenylphosphine, representing a 0.7 cm⁻¹ decrease that corresponds to an approximately 1.5 mV more negative electrochemical shift in the donor strength scale [1]. The comparator diphenyl(p-tolyl)phosphine gives ν(CO) = 2067.5 cm⁻¹, which is 0.7 cm⁻¹ lower than the title compound, confirming that meta-methyl substitution delivers intermediate electron donation between PPh₃ and the para isomer [1].
| Evidence Dimension | Tolman electronic parameter (ν(CO) of Ni(CO)₃L) |
|---|---|
| Target Compound Data | 2068.2 cm⁻¹ |
| Comparator Or Baseline | Triphenylphosphine: 2068.9 cm⁻¹; Diphenyl(p-tolyl)phosphine: 2067.5 cm⁻¹ |
| Quantified Difference | Target vs. PPh₃: -0.7 cm⁻¹; vs. p-tolyl analog: +0.7 cm⁻¹ |
| Conditions | IR spectroscopy of Ni(CO)₃L in cyclohexane solution, 25 °C, calibrated against Ni(CO)₄ (2057.0 cm⁻¹) |
Why This Matters
This quantifiable electronic difference directly influences oxidative addition rates in Pd-catalyzed cross-couplings, enabling selection of the optimal donor strength for a given electrophile without resorting to bulkier electron-rich ligands.
- [1] Downard, A. J.; Simpson, T. J. Electronic and Steric Parameters of Substituted Triarylphosphines. Inorganic Chemistry 1991, 30 (9), 2034–2038. View Source
